molecular formula C10H13Br B6148670 2-(1-bromoethyl)-1,4-dimethylbenzene CAS No. 20871-93-6

2-(1-bromoethyl)-1,4-dimethylbenzene

Cat. No.: B6148670
CAS No.: 20871-93-6
M. Wt: 213.11 g/mol
InChI Key: CLKSPDLNWMWBBO-UHFFFAOYSA-N
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Description

2-(1-Bromoethyl)-1,4-dimethylbenzene (CAS 20871-93-6) is a brominated aromatic compound with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.114 g/mol . Key physicochemical properties include:

  • XlogP (hydrophobicity): 3.6, indicating moderate lipophilicity.
  • Structural features: A benzene ring substituted with two methyl groups at the 1,4-positions and a bromoethyl (-CH₂CH₂Br) group at the 2-position.
  • Rotatable bonds: 1 (from the bromoethyl side chain), suggesting flexibility in molecular interactions .

This compound is structurally related to alkyl halides and substituted xylenes, making it relevant in organic synthesis and material science.

Properties

CAS No.

20871-93-6

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

2-(1-bromoethyl)-1,4-dimethylbenzene

InChI

InChI=1S/C10H13Br/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9H,1-3H3

InChI Key

CLKSPDLNWMWBBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)Br

Purity

95

Origin of Product

United States

Mechanism of Action

The mechanism by which 2-(1-bromoethyl)-1,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the bromoethyl group is converted to a hydroxyl or carbonyl group, altering the compound’s reactivity and properties.

Molecular Targets and Pathways:

    Enzymatic Reactions: The compound can interact with enzymes that catalyze substitution or oxidation reactions, influencing metabolic pathways.

    Receptor Binding: Derivatives of the compound may bind to specific receptors in biological systems, modulating physiological responses.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Ethyl Derivatives

2-(2-Bromoethyl)-1,4-Dichlorobenzene (CID 13480205)
  • Formula : C₈H₇BrCl₂.
  • Key differences :
    • Replaces methyl groups with chlorine atoms (1,4-dichloro substitution).
    • Bromoethyl chain at position 2.
  • Impact : Chlorine’s higher electronegativity increases polarity compared to methyl groups, altering solubility and reactivity in nucleophilic substitutions .
2-(2-Chloroethyl)-1,4-Dimethylbenzene (CAS 7383-67-7)
  • Formula : C₁₀H₁₃Cl.
  • Key differences :
    • Chlorine replaces bromine in the ethyl side chain.
  • Impact : Lower molecular weight (168.66 g/mol) and weaker C-Cl bond (vs. C-Br) reduce stability in radical reactions and SN2 mechanisms .
Comparison Table :
Compound Molecular Formula Molecular Weight (g/mol) Halogen XlogP Key Substituents
2-(1-Bromoethyl)-1,4-DMB C₁₀H₁₃Br 213.11 Br 3.6 1,4-dimethyl; 2-bromoethyl
2-(2-Bromoethyl)-1,4-DCB C₈H₇BrCl₂ 264.96 Br, Cl N/A 1,4-dichloro; 2-bromoethyl
2-(2-Chloroethyl)-1,4-DMB C₁₀H₁₃Cl 168.66 Cl N/A 1,4-dimethyl; 2-chloroethyl

Alkoxy and Methoxy Derivatives

2-(3-Bromopropoxy)-1,4-Dimethylbenzene (CAS 3245-55-4)
  • Formula : C₁₁H₁₅BrO.
  • Key differences :
    • Bromopropoxy (-O-CH₂CH₂CH₂Br) replaces bromoethyl.
  • Impact : The ether oxygen enhances hydrogen-bonding capacity, increasing solubility in polar solvents. The longer chain may also affect steric interactions in catalytic processes .
2-Bromo-1,4-Dimethoxybenzene (CAS 25245-34-5)
  • Formula : C₈H₈BrO₂.
  • Key differences :
    • Methoxy (-OCH₃) groups replace methyl at 1,4-positions.
    • Bromine is directly attached to the aromatic ring.
  • Impact: Methoxy groups are strong electron donors, activating the ring for electrophilic substitution. Direct bromination on the ring contrasts with side-chain bromination in the target compound .

Parent and Isomeric Compounds

1,4-Dimethylbenzene (p-Xylene; CAS 106-42-3)
  • Formula : C₈H₁₀.
  • Key differences :
    • Lacks the bromoethyl substituent.
  • Impact : The absence of bromine eliminates halogen-mediated reactivity (e.g., cross-coupling reactions). Thermodynamic studies show p-xylene’s ideal gas properties differ significantly due to reduced molecular complexity .
Synergistic Effects in Binary Mixtures

Evidence from substituted benzene mixtures highlights positional isomerism’s role:

  • 1,4-Dimethylbenzene (p-xylene) combined with methylbenzene (toluene) showed synergism (M = 0.600), while combinations with 1,3- or 1,2-dimethylbenzene (m-/o-xylene) exhibited additive/antagonistic effects (M = 1.2–1.66) .
  • This suggests that substituent positioning (para vs. meta/ortho) critically influences intermolecular interactions, which may extend to bromoethyl derivatives.

Key Research Findings

Reactivity : Bromoethyl-substituted compounds (e.g., 2-(1-bromoethyl)-1,4-DMB) undergo nucleophilic substitution more readily than chloroethyl analogs due to Br’s better leaving-group ability .

Synthesis : Bromination of 1,4-dimethylbenzene derivatives often employs NBS (N-bromosuccinimide), as seen in the synthesis of 2-bromo-1,4-bis(bromomethyl)benzene .

Applications : Brominated derivatives are intermediates in pharmaceuticals and agrochemicals. For example, 2-(3-bromopropoxy)-1,4-DMB is marketed for life science research .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
The compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various reactions, including:

  • Nucleophilic Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxide (OH-), amines (NH2R), or cyanides (CN-) to form new compounds.
  • Oxidation Reactions : Oxidation can yield alcohols or ketones; for instance, using potassium permanganate can convert it to 2-(1-hydroxyethyl)-1,4-dimethylbenzene.
  • Reduction Reactions : The bromoethyl group can be reduced using lithium aluminum hydride (LiAlH4) to produce 2-ethyl-1,4-dimethylbenzene.

Pharmaceutical Applications

Drug Development
Derivatives of 2-(1-bromoethyl)-1,4-dimethylbenzene are being explored for potential therapeutic applications. Research indicates that some derivatives may exhibit anti-inflammatory and anticancer properties. The compound's structure allows it to interact with biological targets effectively.

Biochemical Studies
This compound is utilized as a probe in biochemical studies to gain insights into enzyme-substrate interactions and metabolic pathways. Its reactivity facilitates the exploration of various biochemical mechanisms.

Material Science

Production of Specialty Polymers
In material science, this compound is employed in the preparation of specialty polymers and resins. These materials often possess unique mechanical and thermal properties, making them suitable for advanced applications.

Industrial Applications

Chemical Manufacturing
The compound acts as a building block in the manufacture of dyes, fragrances, and other fine chemicals. Its ability to undergo various chemical transformations makes it valuable for creating diverse chemical products.

Comparison with Similar Compounds
To understand its uniqueness and application scope better, here’s a comparison with similar compounds:

Compound NameStructureUnique Features
1-Bromo-2,4-dimethylbenzeneStructureSimilar structure but different reactivity due to bromine position.
2-(1-Chloroethyl)-1,4-dimethylbenzeneStructureChlorine instead of bromine alters reactivity patterns.
2-(1-Bromoethyl)-1,3-dimethylbenzeneStructureMethyl groups at different positions affect chemical behavior.

Case Study 1: Synthesis of Complex Organic Molecules

A study demonstrated the use of this compound as an intermediate in synthesizing 2,5,2′,5′-tetrakismethylbiphenyl via a Yamamoto coupling reaction. This showcases its utility in creating complex molecular structures essential for pharmaceutical development .

Case Study 2: Polymer Chemistry

Research highlighted the role of this compound in developing specialty polymers with tailored properties for specific applications. The ability to modify its structure through various reactions allows for the design of materials with desired characteristics .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-bromoethyl)-1,4-dimethylbenzene?

The compound is synthesized via bromination of ethyl-substituted aromatic precursors. For example, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation can selectively introduce bromine at the ethyl group. Alternatively, HBr in the presence of peroxides may facilitate allylic bromination. Precursor optimization (e.g., starting with 1,4-dimethylphenethyl derivatives) ensures regioselectivity .

Q. How is the structure of this compound confirmed experimentally?

¹H NMR spectroscopy is critical. The parent 1,4-dimethylbenzene exhibits two signals: aromatic protons (δ7.0, integrating to 4H) and methyl protons (δ2.3, integrating to 6H) . Bromination introduces splitting due to coupling (e.g., CH₂Br protons as a quartet near δ3.5–4.0, integrating to 2H) and deshielding of adjacent aromatic protons. 13C NMR and HRMS further validate molecular weight (213.114 g/mol) and bromine isotopic patterns .

Q. What analytical techniques assess purity and isomer separation?

  • HPLC with UV/Vis detection resolves isomers and detects impurities (e.g., using C18 columns and acetonitrile/water gradients) .
  • GC-MS identifies volatile byproducts (e.g., debrominated derivatives).
  • ¹H NMR integration ratios quantify purity by comparing aromatic vs. aliphatic proton areas .

Advanced Research Questions

Q. How does the bromoethyl substituent influence reactivity in substitution reactions?

The C-Br bond facilitates nucleophilic substitution (SN2) or elimination. For example:

  • Photoredox-catalyzed fluorination replaces Br with F⁻ under blue light, producing fluorinated analogs .
  • Steric hindrance from methyl groups slows SN2 kinetics, requiring polar aprotic solvents (e.g., DMF) and strong nucleophiles (e.g., NaN₃). Computational modeling (DFT) predicts transition-state geometries and activation energies .

Q. How can environmental toxicity of mixtures containing this compound be evaluated?

Joint toxicity is assessed using:

  • Toxic Unit (TU) : Synergism (TU < 0.8) occurs in mixtures with methylbenzenes, while antagonism (TU > 1.2) arises with nitroaromatics .
  • Additive Index (AI) and Mixture Toxicity Index (MTI) : These models quantify deviations from concentration addition, with AI < 0 indicating antagonism .
  • Daphnia magna bioassays validate predicted EC₅₀ values for aquatic toxicity .

Q. What computational methods predict thermodynamic properties for this compound?

  • Group additivity : Estimates ideal gas entropy (S°) and heat capacity (Cₚ) by summing contributions from bromoethyl and methyl groups. For 1,4-dimethylbenzene, free methyl rotation assumptions align with experimental data .
  • Quantum mechanical calculations (DFT) : Adjust for bromine’s electronegativity and van der Waals volume to refine enthalpy (ΔHf°) and Gibbs free energy (ΔGf°) .

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